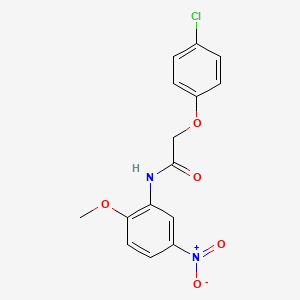

2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

Description

Historical Context and Research Evolution

The exploration of this compound emerged from mid-20th-century efforts to optimize acetamide-based pharmaceuticals. Early work focused on N-arylacetamides as analgesics and antipyretics, with phenacetin serving as a foundational structure. The introduction of chlorophenoxy groups in the 1970s marked a shift toward targeting membrane-associated enzymes, leveraging the lipophilicity of chlorine substituents to enhance bioavailability. Concurrently, nitroaryl moieties gained prominence as electron-deficient aromatic systems for nucleophilic aromatic substitution, enabling precise regiochemical control in heterocyclic synthesis.

A pivotal advancement occurred with the development of tandem acylation-nitration protocols, allowing sequential functionalization of aryl amines. For instance, N-(2-methoxy-5-nitrophenyl)acetamide derivatives were synthesized via nitration of methoxy-substituted acetanilides, achieving high para-selectivity due to the directing effects of methoxy groups. The incorporation of 4-chlorophenoxyacetic acid precursors further diversified this chemical space, as demonstrated in studies where chloro-substituted phenoxyacetates underwent condensation with nitroanilines to yield target compounds. These methodologies laid the groundwork for systematic structure-activity relationship (SAR) studies, particularly in optimizing steric and electronic parameters for biological activity.

Significance in Acetamide Derivative Research

This compound occupies a critical niche in acetamide research due to its synergistic substituent effects. The 4-chlorophenoxy group enhances metabolic stability through steric shielding of the acetamide bond, a strategy validated in protease inhibitor design. Quantum mechanical analyses of related compounds reveal that the nitro group at the 5-position induces a pronounced electron-deficient character in the benzene ring, facilitating charge-transfer interactions with biological targets. This electronic polarization is counterbalanced by the electron-donating methoxy group at the 2-position, creating a dipole moment that influences molecular packing in crystalline states.

Comparative studies with analogs such as 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide (PubChem CID 352298) underscore the importance of substituent positioning. The methyl group in the latter compound reduces rotational freedom, whereas the methoxy group in the target compound enables hydrogen bonding with active-site residues. Additionally, the chlorophenoxy moiety’s role in modulating lipid solubility has been corroborated in pharmacokinetic models, where halogenated acetamides exhibit enhanced blood-brain barrier permeability relative to non-halogenated counterparts. These attributes position the compound as a versatile scaffold for probing enzyme-substrate interactions and designing allosteric modulators.

Current Research Landscape and Academic Focus

Contemporary investigations into this compound derivatives emphasize three key areas: synthetic methodology, computational modeling, and biological screening. Recent advances in continuous-flow nitration systems have improved the scalability of nitroacetamide synthesis, reducing byproduct formation through precise temperature and stoichiometric control. Parallel developments in density functional theory (DFT) simulations enable predictive modeling of nitro group reduction potentials, aiding the design of prodrugs activated under hypoxic conditions.

Biologically, researchers are exploring the compound’s potential as a kinase inhibitor, motivated by structural similarities to ATP-competitive binders. Preliminary molecular docking studies with cyclin-dependent kinase 2 (CDK2) suggest that the chlorophenoxy group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the nitroaryl system participates in π-cation interactions with lysine residues. Antimicrobial screening campaigns have also identified activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) correlating with the compound’s ability to disrupt membrane integrity.

Emerging applications in materials science exploit the compound’s photophysical properties. Time-resolved fluorescence assays reveal that the nitro group acts as an intramolecular quencher, enabling its use as a probe for monitoring solvation dynamics in polymer matrices. Furthermore, the crystalline form exhibits second-harmonic generation (SHG) activity, suggesting utility in nonlinear optical devices. Collaborative efforts between synthetic chemists, biologists, and materials scientists continue to expand the compound’s interdisciplinary relevance, positioning it as a multifaceted tool in both applied and fundamental research.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-14-7-4-11(18(20)21)8-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXIBDSYPTWONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:

Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-methoxy-5-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used.

Major Products Formed

Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide.

Reduction: Formation of 2-(4-chlorophenoxy)-N-(2-methoxy-5-aminophenyl)acetamide.

Substitution: Formation of 2-(4-methoxyphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

- Phenoxy vs. Heterocycles: Compounds like 3.1.3 () and 18d () incorporate sulfur-containing heterocycles (thiazole, cephalosporin), which may enhance antitumor or antibiotic activity .

- Simpler Analogs: N-(2-Methoxy-4-nitrophenyl)acetamide () lacks the phenoxy group, suggesting reduced steric bulk and altered pharmacokinetics .

Key Findings:

- Antitumor Activity: Thiazole-thiazolidinone derivatives (e.g., 3.1.3) exhibit superior activity due to heterocyclic moieties enabling DNA intercalation or enzyme inhibition .

- Role of Substituents : Quinazoline sulfonyl groups () enhance anticancer activity via strong electron-withdrawing effects, a feature absent in the target compound .

- Agrochemical vs. Pharmaceutical Use: Chlorophenoxy acetamides in pesticides () prioritize lipophilicity for membrane penetration, whereas pharmaceutical analogs balance polarity and bioavailability .

Physicochemical Properties

Biological Activity

2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article delves into its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy.

The synthesis of this compound typically involves the following steps:

- Formation of 4-chlorophenoxyacetic acid : This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

- Amidation Reaction : The resulting acid is then reacted with 2-methoxy-5-nitroaniline using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the acetamide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, potentially by disrupting cell wall synthesis or protein function.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways.

Case Study: Inhibition of COX-2

In a controlled study, treatment with 50 µM of this compound resulted in a significant reduction in COX-2 levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Antimicrobial Action : It may interfere with bacterial cell wall synthesis or protein function, leading to cell death.

- Anti-inflammatory Pathways : The compound appears to modulate inflammatory responses by inhibiting specific enzymes and cytokines involved in inflammation.

Research Findings

Several studies have evaluated the biological activity of this compound:

-

Anticancer Potential : Preliminary studies have suggested that it may also possess anticancer properties, with some derivatives showing IC50 values comparable to established anticancer drugs .

Table 2: Anticancer Activity

Cell Line IC50 (µM) HEPG2 (Liver Cancer) 3.5 MCF7 (Breast Cancer) 5.0 SW1116 (Colon Cancer) 4.8 - Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes associated with cancer proliferation, showing promising results in preliminary assays.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide?

The compound is typically synthesized via a multi-step approach:

- Step 1: Functionalization of the aromatic amine (e.g., 2-methoxy-5-nitroaniline) with chloroacetyl chloride to form the acetamide backbone .

- Step 2: Coupling the chlorophenoxy group using nucleophilic aromatic substitution or Ullmann-type reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Validation: Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. How can researchers assess solubility and stability for experimental design?

- Solubility: Test in DMSO (5 mg/mL with warming) or ethanol (<1 mg/mL) as primary solvents. For aqueous compatibility, use surfactants or co-solvents like PEG-400 .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. The nitro group may hydrolyze under acidic conditions, requiring pH-controlled buffers (pH 6–8) for long-term storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: -NMR identifies methoxy (δ 3.8–4.0 ppm), nitro (δ 8.2–8.5 ppm aromatic protons), and acetamide (δ 2.1 ppm) groups. -NMR confirms carbonyl (δ 168–170 ppm) and quaternary carbons .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 365.07) and fragments (e.g., cleavage at the acetamide bond) .

- FT-IR: Detect amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data be resolved in mechanistic studies?

Discrepancies may arise from:

- Impurities: Trace solvents (e.g., DMF) or unreacted intermediates can interfere with assays. Use preparative HPLC for purity correction .

- Isomerism: Check for cis/trans isomerism in the acetamide linkage via NOESY NMR or X-ray crystallography .

- Assay Conditions: Optimize cell permeability (e.g., use serum-free media for in vitro studies) and validate target engagement via competitive binding assays .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Catalysis: Replace traditional bases with Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) to reduce side reactions .

- Temperature Control: Maintain 60–80°C during coupling to prevent nitro group reduction.

- Workflow: Use flow chemistry for continuous processing, improving reproducibility and yield (>80%) .

Q. How can structural modifications enhance biological activity or selectivity?

Q. What advanced analytical methods address spectral overlaps in complex mixtures?

Q. How do intermolecular forces influence crystallization and stability?

- Hydrogen Bonding: The acetamide NH forms hydrogen bonds with sulfonyl or nitro groups in adjacent molecules, stabilizing crystal packing (observed in related N-(4-chloro-2-nitrophenyl) derivatives) .

- π-Stacking: The chlorophenoxy group engages in edge-to-face interactions with the nitrobenzene ring, affecting melting point and solubility .

Methodological Notes

- References: Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from peer-reviewed journals .

- Avoid: Commercial sources (e.g., BenchChem) due to unverified purity claims .

- Data Contradictions: Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) to mitigate artifact risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.